3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyrrolidine moiety: This step involves the acylation of the oxadiazole intermediate with a pyrrolidine derivative, often using reagents like acyl chlorides or anhydrides.
Attachment of the methoxyphenyl and methylphenoxy groups: These groups can be introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with methoxyphenyl and methylphenoxy derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where groups like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propynone
- 3-(4-Methoxyphenyl)propanal
- 3-(4-Methoxyphenyl)-1-propanol
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-5-3-6-18(13-15)28-14-20(26)25-12-4-7-19(25)22-23-21(24-29-22)16-8-10-17(27-2)11-9-16/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXTBWATKHOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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